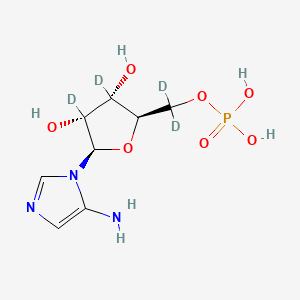
5-Aminoimidazole Ribonucleotide-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Aminoimidazole Ribonucleotide-d4: is a biochemical intermediate in the formation of purine nucleotides via inosine monophosphate. It is a building block for DNA and RNA and plays a crucial role in the biosynthesis of adenine and guanine nucleotides . This compound is also involved in the synthesis of vitamins such as thiamine and cobalamin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoimidazole Ribonucleotide-d4 involves multiple steps. The furanose sugar in the compound comes from the pentose phosphate pathway, which converts glucose into ribose 5-phosphate . The subsequent reactions attach the amino imidazole portion of the molecule, beginning with the activation of ribose 5-phosphate as its pyrophosphate derivative, phosphoribosyl pyrophosphate . This reaction is catalyzed by ribose-phosphate diphosphokinase . Five biosynthetic steps complete the transformation, involving enzymes such as amidophosphoribosyltransferase, phosphoribosylamine-glycine ligase, and phosphoribosylglycinamide formyltransferase .
Industrial Production Methods: Industrial production of this compound typically follows the same biosynthetic pathway but on a larger scale. The process involves the use of bioreactors to cultivate microorganisms that can produce the compound through fermentation .
Análisis De Reacciones Químicas
Types of Reactions: 5-Aminoimidazole Ribonucleotide-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imidazole ring.
Substitution: Substitution reactions can occur at the amino group or the ribose moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various derivatives of the imidazole ring and modified ribose sugars .
Aplicaciones Científicas De Investigación
Chemistry: 5-Aminoimidazole Ribonucleotide-d4 is used as a precursor in the synthesis of purine nucleotides, which are essential for DNA and RNA synthesis .
Biology: In biological research, this compound is used to study the purine biosynthesis pathway and its regulation .
Medicine: The compound has potential therapeutic applications in treating diseases related to purine metabolism disorders .
Industry: In the industrial sector, this compound is used in the production of vitamins and nucleotide-based pharmaceuticals .
Mecanismo De Acción
The mechanism of action of 5-Aminoimidazole Ribonucleotide-d4 involves its role as an intermediate in the purine biosynthesis pathway. It is synthesized from phosphoribosylformylglycinamidine by AIR synthetase . The compound participates in several enzymatic reactions that lead to the formation of inosine monophosphate, a precursor for adenine and guanine nucleotides . The molecular targets include enzymes such as amidophosphoribosyltransferase and phosphoribosylglycinamide formyltransferase .
Comparación Con Compuestos Similares
5-Aminoimidazole-4-carboxamide Ribonucleotide: This compound is an intermediate in the generation of inosine monophosphate and an analog of adenosine monophosphate.
Aminoimidazole Ribonucleotide: Another intermediate in the purine biosynthesis pathway.
Uniqueness: 5-Aminoimidazole Ribonucleotide-d4 is unique due to its specific role in the biosynthesis of purine nucleotides and its involvement in the synthesis of essential vitamins .
Propiedades
Fórmula molecular |
C8H14N3O7P |
|---|---|
Peso molecular |
299.21 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(5-aminoimidazol-1-yl)-3,4-dideuterio-3,4-dihydroxyoxolan-2-yl]-dideuteriomethyl] dihydrogen phosphate |
InChI |
InChI=1S/C8H14N3O7P/c9-5-1-10-3-11(5)8-7(13)6(12)4(18-8)2-17-19(14,15)16/h1,3-4,6-8,12-13H,2,9H2,(H2,14,15,16)/t4-,6-,7-,8-/m1/s1/i2D2,6D,7D |
Clave InChI |
PDACUKOKVHBVHJ-QGASTMHESA-N |
SMILES isomérico |
[2H][C@]1([C@H](O[C@H]([C@]1([2H])O)N2C=NC=C2N)C([2H])([2H])OP(=O)(O)O)O |
SMILES canónico |
C1=C(N(C=N1)C2C(C(C(O2)COP(=O)(O)O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[[(2R,3S,4R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13440517.png)
![7Lambda6-thia-1,3-diazaspiro[4.5]decane-2,4,7,7-tetrone](/img/structure/B13440523.png)
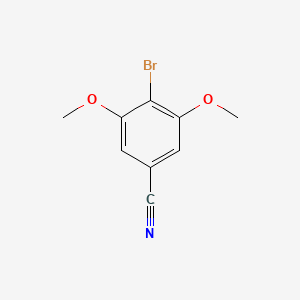
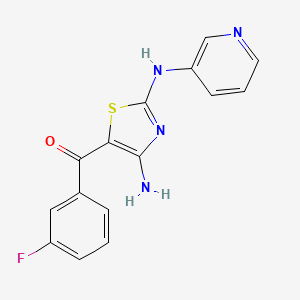
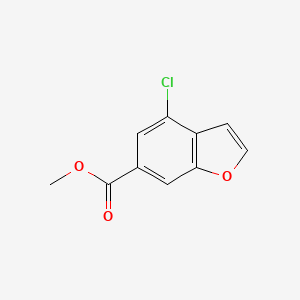
![14-Carboxy-7-azadispiro[5.1.5.2]pentadec-7-yloxy](/img/structure/B13440560.png)
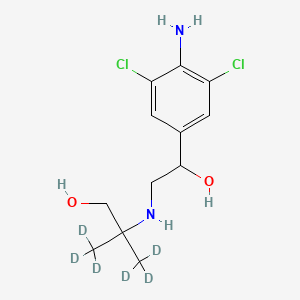
![Ethyl 4-[4-[[[(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]amino]methyl]phenoxy]benzoate](/img/structure/B13440564.png)
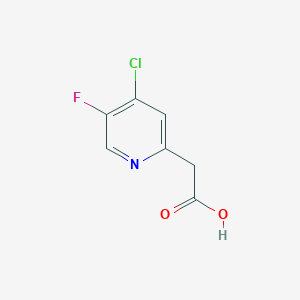
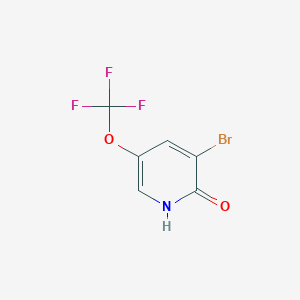

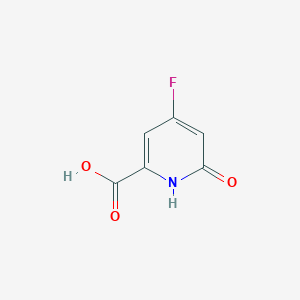
![(3R,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-4-methylene-1-cyclohexene-1-methanol](/img/structure/B13440593.png)
![7-[(4aS,7aS)-1-hydroxy-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13440594.png)
